molecular formula C9H12ClNO2S B5540506 N-[2-(4-chlorophenyl)ethyl]methanesulfonamide

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide

Cat. No. B5540506
M. Wt: 233.72 g/mol
InChI Key: XVIAVCZGURQEAB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide, also known as Milnacipran, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is commonly used as an antidepressant and is approved by the United States Food and Drug Administration (FDA) for the treatment of major depressive disorder (MDD) and fibromyalgia. Milnacipran has a unique chemical structure that distinguishes it from other SNRIs, which makes it an interesting compound to study.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Antifungal Agents The methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol are developed for the treatment and prevention of systemic fungal infections. This research illustrates the utility of methanesulfonate derivatives in synthesizing compounds with significant antifungal properties (PestiJaan et al., 1998).

Self-Assembling Structures Research on diethyltin(methoxy)methanesulfonate with sulfonate-phosphonate ligands highlights the formation of three-dimensional self-assemblies, showcasing the role of sulfonate derivatives in constructing complex molecular architectures (Shankar et al., 2011).

Biological Studies

Methane Production and Inhibition Studies on microbial cultures highlight the reduction of specific sulfonamide derivatives to produce chiral intermediates for synthetic applications, such as beta-receptor antagonists. This demonstrates the biological transformations of sulfonamide compounds in microbial systems for pharmaceutical synthesis (Patel et al., 1993).

Dechlorination in Environmental Processes Investigations into the reductive dechlorination of chlorinated compounds by microorganisms, in the presence of sulfonate derivatives, provide insights into environmental bioremediation processes and the role of chemical compounds in influencing microbial pathways (Sokol et al., 1994).

Safety and Hazards

Specific safety and hazard information for “N-[2-(4-chlorophenyl)ethyl]methanesulfonamide” is not available in the retrieved resources. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAVCZGURQEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chlorophenethylamine (5.0 g, 32 mmol) and DIEA (6.0 ml, 35 mmol) in anhydrous DCM (100 ml) was cooled at −5° C. and methanesulfonyl chloride (2.75 ml, 35 mmol) was added dropwise. The resulting mixture was stirred at −5° C. for 1 hour. Then the reaction mixture was washed with a 1N aqueous solution of HCl (2×100 ml) and a saturated aqueous solution of NaHCO3 (100 ml). The aqueous layers were extracted with DCM (100 ml). The organic layers were combined, dried (MgSO4) and the solvent was removed under reduced pressure to give 7.4 g (98%) of the title compound as a pale yellow powder. HPLC, Rt: 2.6 min (purity: 95.1%). LC/MS, M+(ESI): 234.1, M−(ESI): 232.1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Yield
98%

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